HTS01037

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

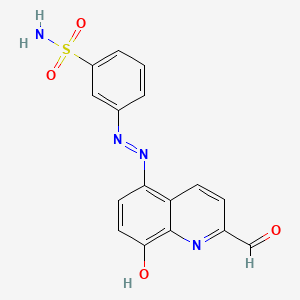

C16H12N4O4S |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

3-[(2-formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide |

InChI |

InChI=1S/C16H12N4O4S/c17-25(23,24)12-3-1-2-10(8-12)19-20-14-6-7-15(22)16-13(14)5-4-11(9-21)18-16/h1-9,22H,(H2,17,23,24) |

InChI Key |

VHZNRMYBOZEULM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)N=NC2=C3C=CC(=NC3=C(C=C2)O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

HTS01037: A Small Molecule Antagonist of Adipocyte Fatty Acid-Binding Protein (FABP4/aP2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HTS01037 is a small molecule inhibitor that primarily targets the Adipocyte Fatty Acid-Binding Protein (AFABP), also known as aP2 or FABP4.[1][2] It functions as a competitive antagonist, inhibiting the binding of fatty acids and disrupting protein-protein interactions mediated by FABP4.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and its effects on key signaling pathways. The information presented is intended to support researchers and professionals in the fields of drug discovery and metabolic disease.

Introduction to this compound and its Primary Target

This compound was identified through a chemical library screening as a pharmacological ligand capable of displacing the fluorescent probe 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS) from the lipid-binding cavity of FABP4.[2] Its primary target, FABP4, is a member of the intracellular lipid-binding protein family that plays a crucial role in fatty acid trafficking and signaling.[2][3] FABP4 is highly expressed in adipocytes and macrophages, linking lipid metabolism to inflammatory and metabolic pathways.[2][3] Disruption of FABP4 function has been shown to improve insulin sensitivity and protect against atherosclerosis, making it a compelling target for therapeutic intervention in metabolic diseases and obesity-related cancers.[2][4][5]

Mechanism of Action

This compound exerts its effects through a dual mechanism:

-

Inhibition of Fatty Acid Binding: The X-ray crystal structure of this compound bound to FABP4 reveals that it occupies the same lipid-binding cavity as long-chain fatty acids.[2] By competitively binding to this pocket, this compound prevents the uptake and trafficking of endogenous fatty acid ligands.

-

Antagonism of Protein-Protein Interactions: this compound acts as a competitive antagonist of the protein-protein interaction between FABP4 and Hormone-Sensitive Lipase (HSL).[1][2] This interaction is critical for the regulation of lipolysis in adipocytes.

Notably, this compound does not activate the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor involved in lipid metabolism and inflammation.[1][2]

Quantitative Data

The binding affinity of this compound for various Fatty Acid-Binding Proteins has been determined through ligand displacement assays. The data highlights its selectivity for FABP4.

| Target Protein | Binding Affinity (Ki) | Reference |

| AFABP/aP2 (FABP4) | 0.67 ± 0.18 µM | [2] |

| Heart FABP (FABP3) | 9.1 µM | [6] |

| Intestinal FABP | > 10 µM | [2] |

| Liver FABP | > 10 µM | [2] |

| Epithelial FABP (FABP5) | 3.4 µM | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Ligand Binding Assay (Fluorescence Displacement)

This assay quantifies the ability of this compound to displace a fluorescent ligand from the FABP binding pocket.

-

Materials:

-

Recombinant FABP protein

-

1-anilinonaphthalene 8-sulfonic acid (1,8-ANS)

-

This compound

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4

-

Fluorescence spectrophotometer

-

-

Protocol:

-

Prepare a 5 µM solution of 1,8-ANS in the assay buffer.

-

Add a fixed concentration of recombinant FABP protein to the 1,8-ANS solution.

-

Measure the baseline fluorescence enhancement resulting from 1,8-ANS binding to the protein.

-

Titrate increasing concentrations of this compound into the protein-ANS complex.

-

Measure the decrease in fluorescence at each concentration of this compound.

-

Calculate the Ki value using non-linear regression analysis of the displacement curve.

-

Adipocyte Lipolysis Assay

This cell-based assay measures the effect of this compound on the breakdown of triglycerides in adipocytes.

-

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% FBS

-

Differentiation medium (DMEM, 10% FBS, 1 µM dexamethasone, 500 µM 3-isobutyl-l-methyxanthine, 5 µg/ml insulin)

-

This compound

-

Glycerol assay kit

-

-

Protocol:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Treat the mature adipocytes with varying concentrations of this compound or vehicle control for a specified period.

-

Induce lipolysis using an appropriate stimulus (e.g., isoproterenol).

-

Collect the culture medium.

-

Measure the concentration of glycerol released into the medium using a commercial glycerol assay kit.

-

Normalize the glycerol concentration to the total protein content of the cells.

-

Macrophage Inflammation Assay

This assay assesses the anti-inflammatory effects of this compound in macrophages.

-

Materials:

-

THP-1 human monocytic cells or primary macrophages

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kit for measuring cytokines (e.g., MCP-1)

-

-

Protocol:

-

Culture and differentiate THP-1 monocytes into macrophage-like cells.

-

Pre-treat the macrophages with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 50 ng/ml) for 3 hours to induce an inflammatory response.

-

Collect the cell culture supernatants.

-

Measure the concentration of pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), in the supernatants using an ELISA kit.

-

In Vivo Tumor Growth Inhibition Studies

These experiments evaluate the anti-cancer efficacy of this compound in animal models.

-

Materials:

-

Immunocompromised or syngeneic mice

-

Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., KPC cells)

-

This compound formulated for injection

-

Calipers for tumor measurement

-

-

Protocol:

-

Establish subcutaneous or orthotopic tumors by injecting PDAC cells into the mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 1.5 or 5 mg/kg) or vehicle control intraperitoneally at specified intervals.[5][7]

-

Monitor tumor growth by measuring tumor volume with calipers regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of EMT and stemness).

-

Signaling Pathways and Molecular Interactions

This compound modulates several key signaling pathways, primarily through its inhibition of FABP4.

Inhibition of Lipolysis and Inflammatory Signaling

By blocking the interaction between FABP4 and HSL, this compound inhibits lipolysis in adipocytes. In macrophages, this compound treatment leads to a reduction in LPS-stimulated inflammation, which is associated with attenuated NFκB signaling.[1]

Caption: this compound inhibits lipolysis and inflammation.

Anti-Cancer Signaling in Pancreatic Ductal Adenocarcinoma (PDAC)

In the context of pancreatic cancer, FABP4 promotes tumor progression by enhancing invasive potency, epithelial-mesenchymal transition (EMT), and cancer stemness markers, which are associated with the upregulation of the transcription factor ZEB1.[4][5][7] this compound has been shown to suppress these effects.

Caption: this compound suppresses PDAC progression and metastasis.

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates the general workflow for assessing the in vivo anti-tumor activity of this compound.

Caption: Workflow for in vivo this compound efficacy studies.

Conclusion

This compound is a valuable research tool for investigating the roles of FABP4 in metabolic and oncogenic pathways. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models of inflammation and cancer provide a strong foundation for further drug development efforts. The data and protocols presented in this guide are intended to facilitate future research into this compound and the therapeutic potential of FABP4 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

HTS01037: A Potent Inhibitor of Adipocyte Fatty Acid-Binding Protein (AFABP/aP2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HTS01037 is a small molecule inhibitor that has been identified as a high-affinity ligand for the adipocyte fatty acid-binding protein (AFABP or aP2).[1][2] Functioning as a competitive antagonist, this compound effectively displaces fatty acids and other ligands from the binding pocket of aP2, thereby modulating its downstream biological activities.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and its effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of aP2 inhibition.

Introduction to AFABP/aP2

Adipocyte fatty acid-binding protein (AFABP), also known as aP2, is a member of the intracellular lipid-binding protein family.[1] Primarily expressed in adipocytes and macrophages, aP2 plays a crucial role in intracellular fatty acid trafficking, lipid storage, and inflammatory responses.[1][3] Dysregulation of aP2 has been implicated in a variety of metabolic and inflammatory disorders, including obesity, type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease.[4][5] As such, aP2 has emerged as a promising therapeutic target for the development of novel treatments for these conditions.

This compound: Mechanism of Action and Binding Characteristics

This compound acts as a competitive inhibitor of aP2.[6][7][8] It binds to the fatty acid-binding pocket of the protein, thereby preventing the binding of endogenous fatty acids and other lipophilic ligands.[1] This inhibition of ligand binding disrupts the protein-protein interactions of aP2 with other key signaling molecules, such as hormone-sensitive lipase (HSL) and peroxisome proliferator-activated receptor gamma (PPARγ).[1] By antagonizing these interactions, this compound modulates downstream signaling pathways involved in lipolysis and inflammation.[1]

Quantitative Data Summary

The binding affinity and inhibitory potency of this compound against aP2 and other fatty acid-binding proteins have been determined using various biochemical and biophysical assays. A summary of the key quantitative data is presented in the table below.

| Parameter | Value | FABP Isoform | Reference |

| Ki | 0.67 µM | AFABP/aP2 | [2][6][7][8][9] |

| IC50 | 0.67 µM | AFABP/aP2 | [6][9] |

| Ki | 9.1 µM | FABP3 | [10] |

| Ki | 3.4 µM | FABP5 | [10] |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of inhibitor potency. A lower value indicates a more potent inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with aP2.

Fluorescence-Based Ligand Displacement Assay

This assay is used to determine the binding affinity of this compound to aP2 by measuring the displacement of a fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).[1][6]

Materials:

-

Purified recombinant AFABP/aP2 protein

-

This compound

-

1,8-ANS

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4

-

Absolute ethanol

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a 5 µM working solution of 1,8-ANS in Assay Buffer containing 0.05% ethanol.

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a fluorescence cuvette, add the 1,8-ANS working solution.

-

Add a fixed concentration of purified aP2 protein to the cuvette.

-

Measure the baseline fluorescence enhancement at an excitation wavelength of 350 nm and an emission wavelength of 460 nm.

-

Titrate the aP2/1,8-ANS solution with increasing concentrations of this compound.

-

After each addition, incubate for 5 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity after each titration point.

-

The decrease in fluorescence, due to the displacement of 1,8-ANS by this compound, is used to calculate the IC50 and Ki values using non-linear regression analysis.[6]

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This cell-based assay evaluates the ability of this compound to inhibit lipolysis (the breakdown of triglycerides into free fatty acids and glycerol) in adipocytes.[1][6]

Materials:

-

Differentiated 3T3-L1 adipocytes

-

This compound

-

Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

-

Krebs-Ringer bicarbonate buffer (KRBB) with 4% BSA

-

Glycerol Assay Kit

Procedure:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Wash the differentiated adipocytes with KRBB.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 3 hours.

-

Stimulate lipolysis by adding isoproterenol (e.g., 10 µM) to the cells and incubate for 1 hour.

-

Collect the cell culture medium.

-

Measure the glycerol concentration in the medium using a commercially available glycerol assay kit.

-

A decrease in glycerol release in the presence of this compound indicates inhibition of lipolysis.

LPS-Stimulated Inflammation Assay in Macrophages

This assay assesses the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[1][6]

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or primary peritoneal macrophages)

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium

-

ELISA kit for measuring TNF-α or IL-6

Procedure:

-

Culture macrophages in appropriate cell culture plates.

-

Pre-treat the cells with different concentrations of this compound or vehicle for 3 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.

-

A reduction in cytokine production in this compound-treated cells compared to vehicle-treated cells indicates an anti-inflammatory effect.

Signaling Pathways Modulated by this compound

By inhibiting aP2, this compound influences several key signaling pathways implicated in metabolic regulation and inflammation.

Inhibition of Lipolysis

In adipocytes, fatty acid-bound aP2 interacts with hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade. This interaction is thought to facilitate the efflux of fatty acids from the lipid droplet. This compound, by competitively binding to aP2, disrupts the aP2-HSL interaction, leading to a reduction in both basal and stimulated lipolysis.[1]

Attenuation of Inflammatory Signaling in Macrophages

In macrophages, aP2 is involved in the inflammatory response triggered by stimuli such as LPS. While the precise mechanism is still under investigation, aP2 is thought to modulate intracellular lipid signaling and the activation of inflammatory pathways. Treatment with this compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting an attenuation of these signaling cascades.[6] One proposed mechanism involves the modulation of NF-κB signaling.[6] Treatment of microglial cells with this compound has been shown to attenuate the expression of inducible nitric oxide synthase (iNOS), indicating reduced NF-κB signaling.[6]

Conclusion

This compound is a valuable pharmacological tool for studying the biological functions of AFABP/aP2. Its ability to competitively inhibit aP2 and modulate downstream signaling pathways related to lipid metabolism and inflammation makes it a compound of significant interest for basic research and preclinical drug development. The data and protocols presented in this technical guide provide a solid foundation for scientists and researchers to further investigate the therapeutic potential of aP2 inhibition with this compound. Further studies to enhance the affinity and selectivity of this compound could lead to the development of more potent and specific inhibitors for the treatment of metabolic and inflammatory diseases.[1]

References

- 1. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. Frontiers | Adipocyte Fatty Acid-Binding Protein, Cardiovascular Diseases and Mortality [frontiersin.org]

- 4. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined Adipocyte-Macrophage Fatty Acid–Binding Protein Deficiency Improves Metabolism, Atherosclerosis, and Survival in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

HTS01037: A Comprehensive Technical Guide to its Biological Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTS01037 is a small molecule inhibitor of fatty acid binding proteins (FABPs), demonstrating a notable affinity for the adipocyte fatty acid-binding protein (AFABP), also known as aP2 or FABP4. This technical guide provides an in-depth analysis of the biological functions of this compound, its mechanism of action, and its effects on various cellular processes. The information presented herein is a synthesis of current research findings, intended to support further investigation and drug development efforts targeting metabolic and inflammatory diseases, as well as cancer.

Core Mechanism of Action: FABP Inhibition

This compound functions as a competitive antagonist that binds to the fatty acid-binding pocket of FABPs.[1][2] This occupation of the binding site prevents the natural ligands, such as long-chain fatty acids, from associating with the protein. By doing so, this compound effectively inhibits the downstream functions of these lipid chaperones, which are crucial for intracellular fatty acid trafficking, signaling, and metabolism.[2]

Binding Affinity and Selectivity

This compound exhibits a high affinity for AFABP/aP2 (FABP4). While it shows some selectivity for FABP4, at higher concentrations, it can act as a pan-specific FABP inhibitor.[1][2] The binding affinities for various FABP isoforms are summarized in the table below.

| Target Protein | Binding Affinity (Ki) |

| AFABP/aP2 (FABP4) | 0.67 µM |

| FABP5 | 3.4 µM |

| FABP3 | 9.1 µM |

| Liver FABP (LFABP) | - |

| Intestinal FABP | - |

| Heart Muscle FABP | - |

| Epithelial FABP | - |

Table 1: Binding affinities of this compound for various Fatty Acid Binding Protein isoforms. Data compiled from multiple sources.[2][3]

Key Biological Functions and Cellular Effects

The inhibition of FABPs by this compound translates into several significant biological effects, impacting lipid metabolism, inflammation, and cancer progression.

Regulation of Lipid Metabolism

In adipocytes, this compound has been shown to inhibit lipolysis.[1][2][3] This is achieved by antagonizing the protein-protein interaction between FABP4 and hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HTS01037 in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTS01037 is a small molecule inhibitor of fatty acid binding proteins (FABPs), demonstrating a significant role in the modulation of fatty acid metabolism. It functions as a competitive antagonist, primarily targeting the adipocyte fatty acid-binding protein (AFABP/aP2/FABP4), thereby interfering with intracellular fatty acid trafficking and signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key metabolic processes such as lipolysis and fatty acid uptake, and its influence on associated signaling pathways. The content herein is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Fatty acid binding proteins are a family of intracellular lipid chaperones that facilitate the transport of fatty acids and other lipophilic substances within the cell. Among these, FABP4 is highly expressed in adipocytes and macrophages and has been implicated in various metabolic disorders, including obesity, insulin resistance, and atherosclerosis. This compound has emerged as a valuable tool for studying the physiological functions of FABPs and as a potential therapeutic agent. This molecule competitively binds to the fatty acid-binding pocket of FABPs, thereby inhibiting the binding of endogenous fatty acids and disrupting FABP-mediated protein-protein interactions that are crucial for downstream signaling.[1][2]

Mechanism of Action

This compound acts as a competitive antagonist at the fatty acid-binding site of FABPs. Its primary mechanism involves the displacement of fatty acids from the binding pocket, which in turn prevents the subsequent interactions of FABP4 with other proteins, notably Hormone-Sensitive Lipase (HSL) and Janus Kinase 2 (JAK2).[1][2] This dual action of inhibiting both ligand binding and protein-protein interactions makes this compound a potent modulator of fatty acid metabolism and related signaling cascades.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from published studies.

Table 1: Binding Affinity of this compound for Fatty Acid Binding Proteins

| FABP Isoform | Inhibition Constant (Kᵢ) (µM) |

| AFABP/aP2 (FABP4) | 0.67 ± 0.18 |

| H-FABP (FABP3) | 9.1 |

| I-FABP | > 10 |

| L-FABP | > 10 |

Data obtained from fluorescence displacement assays using 1,8-anilinonaphthalene-8-sulfonic acid (1,8-ANS).

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | IC₅₀ (µM) |

| KPC (murine pancreatic cancer) | Cell Viability | Inhibition of Proliferation | 25.6 |

| 3T3-L1 Adipocytes | Lipolysis | Inhibition of fatty acid release | Data not available |

| Adipocytes | Fatty Acid Uptake | Inhibition of uptake | Data not available |

Impact on Fatty Acid Metabolism

Inhibition of Lipolysis

This compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes.[1][2] This effect is attributed to its ability to antagonize the interaction between FABP4 and Hormone-Sensitive Lipase (HSL).[1] HSL is a key enzyme in the breakdown of triglycerides into free fatty acids and glycerol. The interaction between FABP4 and HSL is thought to facilitate the removal of fatty acids from the lipid droplet surface, thereby alleviating product inhibition of HSL and promoting sustained lipolysis. By blocking this interaction, this compound effectively reduces the rate of fatty acid release from adipocytes.

Reduction of Fatty Acid Uptake

In addition to inhibiting lipolysis, this compound has been observed to reduce fatty acid uptake in adipocytes. While the precise quantitative details of this inhibition are not extensively published, the mechanism is believed to involve the disruption of FABP-mediated intracellular fatty acid transport from the cell membrane to sites of metabolism or storage.

Signaling Pathways Modulated by this compound

This compound influences key signaling pathways that regulate fatty acid metabolism and inflammation.

FABP4-HSL Signaling in Lipolysis

FABP4-JAK2 Inflammatory Signaling

In macrophages, FABP4 interacts with Janus Kinase 2 (JAK2), a key component of cytokine signaling pathways. This interaction is implicated in inflammatory responses. This compound, by binding to FABP4, can disrupt this interaction and modulate downstream inflammatory signaling. Specifically, FABP4 has been shown to activate the JAK2/STAT2 pathway, leading to a pro-inflammatory response. Inhibition of FABP4 would be expected to suppress this pathway.[3][4]

Experimental Protocols

Ligand Binding Affinity Assay (Fluorescence Displacement)

This protocol determines the binding affinity of this compound to FABPs using the fluorescent probe 1,8-ANS.

Materials:

-

Purified FABP protein

-

This compound

-

1,8-ANS (1-anilinonaphthalene-8-sulfonic acid)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a stock solution of 1,8-ANS in a suitable solvent (e.g., ethanol) and dilute to a working concentration (e.g., 1 µM) in Assay Buffer.

-

Add a fixed concentration of purified FABP protein to the 1,8-ANS solution.

-

Measure the baseline fluorescence of the FABP/1,8-ANS complex.

-

Titrate increasing concentrations of this compound into the solution.

-

After each addition, allow the system to equilibrate and measure the fluorescence.

-

The displacement of 1,8-ANS by this compound results in a decrease in fluorescence.

-

Calculate the Kᵢ value by fitting the data to a competitive binding equation using appropriate software.

Adipocyte Lipolysis Assay

This protocol measures the effect of this compound on fatty acid release from adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

This compound

-

Lipolysis Buffer (e.g., Krebs-Ringer bicarbonate buffer with fatty acid-free BSA)

-

Lipolysis-stimulating agent (e.g., isoproterenol or forskolin)

-

Free Fatty Acid Assay Kit

Procedure:

-

Plate differentiated 3T3-L1 adipocytes in multi-well plates.

-

Wash the cells with PBS and pre-incubate with Lipolysis Buffer.

-

Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-3 hours).

-

Induce lipolysis by adding a stimulating agent (e.g., isoproterenol) and incubate for 1-2 hours.

-

Collect the media from each well.

-

Measure the concentration of free fatty acids in the media using a commercial assay kit.

-

Normalize the fatty acid release to the total protein content of the cells in each well.

Fatty Acid Uptake Assay

This protocol assesses the impact of this compound on the uptake of fatty acids into adipocytes using a fluorescent fatty acid analog.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

This compound

-

Fluorescent fatty acid analog (e.g., BODIPY-C12)

-

Uptake Buffer (e.g., serum-free DMEM)

-

Fluorescence plate reader or microscope

Procedure:

-

Plate differentiated 3T3-L1 adipocytes in a black, clear-bottom multi-well plate.

-

Wash the cells and pre-incubate with Uptake Buffer.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Add the fluorescent fatty acid analog to the wells and incubate for a specific time (e.g., 15-30 minutes).

-

Wash the cells with a wash buffer to remove extracellular fluorescent probe.

-

Measure the intracellular fluorescence using a plate reader or visualize and quantify using fluorescence microscopy.

Co-Immunoprecipitation of FABP4 and HSL

This protocol can be used to demonstrate the inhibitory effect of this compound on the FABP4-HSL interaction.

Materials:

-

Cell lysate from adipocytes

-

Anti-FABP4 antibody

-

Protein A/G magnetic beads

-

This compound

-

Lysis buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-HSL antibody

Procedure:

-

Lyse adipocytes and pre-clear the lysate with protein A/G beads.

-

Treat the lysate with this compound or vehicle control.

-

Add the anti-FABP4 antibody to the lysate and incubate to form antibody-antigen complexes.

-

Add protein A/G beads to capture the immune complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-HSL antibody to detect co-precipitated HSL. A reduction in the HSL band in the this compound-treated sample indicates inhibition of the interaction.

Conclusion

This compound is a potent inhibitor of fatty acid binding proteins, with a notable selectivity for FABP4. Its ability to competitively block the fatty acid binding pocket and disrupt protein-protein interactions provides a powerful tool for dissecting the complex roles of FABPs in fatty acid metabolism and signaling. The inhibitory effects of this compound on lipolysis and its potential to modulate inflammatory pathways highlight its therapeutic potential for metabolic diseases and cancer. Further research, particularly to obtain more detailed quantitative in vivo efficacy data, will be crucial in advancing this compound from a research tool to a clinical candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. p21-activated kinase 4 counteracts PKA-dependent lipolysis by phosphorylating FABP4 and HSL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FABP4 activates the JAK2/STAT2 pathway via Rap1a in the homocysteine-induced macrophage inflammatory response in ApoE−/− mice atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FABP4 activates the JAK2/STAT2 pathway via Rap1a in the homocysteine-induced macrophage inflammatory response in ApoE-/- mice atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of HTS01037 Binding

This guide provides a comprehensive overview of the structural and functional analysis of HTS01037, a small molecule inhibitor of Fatty Acid-Binding Proteins (FABPs). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of FABP inhibition.

Introduction: this compound and its Target

This compound was identified from a chemical library screen as a ligand capable of binding to Adipocyte Fatty Acid-Binding Protein (AFABP), also known as aP2 or FABP4.[1] FABPs are a family of small, intracellular proteins that solubilize and transport long-chain fatty acids and other hydrophobic ligands.[1] AFABP/aP2, in particular, is expressed in adipocytes and macrophages and has been implicated in metabolic homeostasis, insulin sensitivity, and inflammatory responses.[1][2] this compound acts as an inhibitor of fatty acid binding and a competitive antagonist of protein-protein interactions mediated by AFABP/aP2, such as its interaction with Hormone Sensitive Lipase (HSL).[1][3]

Quantitative Binding Affinity

The binding affinity of this compound for various FABP isoforms was determined through competitive displacement assays using the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS). The results demonstrate that while this compound can bind to several FABP family members, it shows a degree of selectivity for AFABP/aP2 (FABP4).[1][4]

Table 1: Binding Affinity (Ki) of this compound for FABP Isoforms

| FABP Isoform | Apparent Ki (μM) | Reference |

| AFABP/aP2 (FABP4) | 0.67 ± 0.18 | [1] |

| FABP5 (epidermal) | 3.4 | [4] |

| FABP3 (heart/muscle) | 9.1 | [4] |

| Other FABPs (liver, intestinal) | Reduced Affinities | [1] |

Structural Basis of this compound Binding to AFABP/aP2

The co-crystal structure of this compound bound to AFABP/aP2 reveals the precise molecular interactions governing its inhibitory activity.

-

Binding Site: this compound occupies the internal, hydrophobic ligand-binding cavity of the AFABP/aP2 β-barrel, a position structurally analogous to that of a natural long-chain fatty acid.[1] The protein itself consists of 10 anti-parallel β-strands that form two orthogonal β-sheets, creating this central cavity.[1][5]

-

Conformational Changes: The binding of this compound induces a notable conformational change in the protein. Specifically, a rotation of the peptide bond between Alanine 36 (A36) and Lysine 37 (K37) is observed.[1] This "peptide flip" is not induced by all ligands, suggesting a specific interaction mechanism for this compound.[1]

-

Mechanism of Inhibition: By occupying the fatty acid-binding pocket, this compound physically obstructs the binding of endogenous fatty acids. This competitive binding also antagonizes the protein-protein interactions of AFABP/aP2, such as its crucial interaction with Hormone Sensitive Lipase (HSL), thereby inhibiting downstream processes like lipolysis.[1]

Caption: Logical flow of the structural analysis of this compound binding.

Signaling Pathway Modulation

This compound modulates cellular signaling pathways downstream of AFABP/aP2. It inhibits lipolysis in adipocytes and reduces inflammation in macrophages by attenuating NFκB signaling.[1][3] Importantly, its mechanism does not involve the activation of the nuclear receptor PPARγ, a common pathway for other metabolic modulators.[1]

Caption: Signaling pathways inhibited by this compound.

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

Caption: Workflow for identification and characterization of this compound.

5.1. Protein Expression and Purification

-

Expression System: Escherichia coli BL21 (DE3) cells were transformed with a plasmid encoding His-tagged human AFABP/aP2.[1]

-

Induction: Protein expression was induced by the addition of 1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) for four hours.[1]

-

Lysis: Cells were harvested and lysed using a French press.[1]

-

Purification: The soluble protein fraction was purified using nickel affinity chromatography.[1] For crystallography, a non-His-tagged version of the protein was used.[1]

5.2. Ligand Binding Assay (Fluorescence Displacement) This assay quantifies the ability of a test compound (this compound) to displace a fluorescent probe from the FABP binding pocket.[1][3]

-

Probe: 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) is used as the fluorescent ligand. It exhibits low fluorescence in aqueous solution but becomes highly fluorescent in a hydrophobic environment, such as the FABP binding cavity.[3][5]

-

Procedure:

-

A solution of 1,8-ANS (e.g., 5 μM in 25 mM Tris-HCl, pH 7.4) is prepared.[3]

-

The purified FABP protein is titrated into the 1,8-ANS solution.[3]

-

The increase in fluorescence is measured using a fluorescence spectrophotometer.[3]

-

To determine the inhibitory constant (Ki) of this compound, the assay is repeated with a fixed concentration of protein and 1,8-ANS in the presence of varying concentrations of this compound.

-

-

Data Analysis: The decrease in fluorescence due to probe displacement is measured. The Ki is calculated using non-linear regression analysis.[3]

5.3. X-ray Crystallography

-

Crystallization: Purified, non-His-tagged AFABP/aP2 was co-crystallized with this compound.[1]

-

Data Collection: X-ray diffraction data were collected from the resulting crystals.

-

Structure Solution: The three-dimensional structure of the AFABP/aP2-HTS01037 complex was solved using the molecular replacement method.[1] This involves using a previously known, similar protein structure as a model to interpret the diffraction data.

5.4. Adipocyte Lipolysis Assay This cell-based assay assesses the functional impact of this compound on fat cell metabolism.[1]

-

Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.[1]

-

Treatment: Differentiated adipocytes are treated with this compound or a vehicle control.

-

Stimulation: Lipolysis is stimulated using an agent like forskolin, which increases intracellular cAMP levels. A basal (unstimulated) condition is also measured.[1]

-

Measurement: The release of fatty acids into the culture medium is quantified to determine the rate of lipolysis. A reduction in fatty acid efflux in this compound-treated cells indicates inhibition of lipolysis.[1]

Conclusion

The structural and functional analysis of this compound provides a detailed blueprint for its interaction with AFABP/aP2. The molecule binds with micromolar affinity to the protein's hydrophobic core, mimicking the binding of natural fatty acids and causing a distinct conformational change. This competitive binding translates into the inhibition of key cellular functions, including adipocyte lipolysis and macrophage-mediated inflammation. These findings highlight this compound as a valuable chemical tool for probing FABP4 biology and as a lead compound for the development of therapeutics targeting metabolic and inflammatory diseases.

References

- 1. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for Ligand Regulation of the Fatty Acid-binding Protein 5, Peroxisome Proliferator-activated Receptor β/δ (FABP5-PPARβ/δ) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

HTS01037: A Technical Guide to its Discovery and Initial Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTS01037 is a small molecule inhibitor of fatty acid binding proteins (FABPs), with a notable affinity for adipocyte fatty acid-binding protein (AFABP or aP2).[1] Its discovery and initial characterization have positioned it as a valuable tool for investigating the roles of FABPs in metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the discovery, initial screening, and key experimental protocols related to this compound.

Discovery and Initial Screening

This compound was identified from a high-throughput screening of a chemical library of approximately 5,000 compounds. The primary screening assay was a fluorescent displacement assay designed to identify compounds that could displace the fluorescent probe 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS) from the lipid-binding cavity of AFABP/aP2.[2] From the initial hits, this compound was selected for further characterization due to its high affinity for AFABP/aP2.[2]

Quantitative Data Summary

The initial screening and subsequent characterization of this compound have yielded quantitative data on its binding affinity for various FABPs. This data is crucial for understanding its potency and selectivity.

| Target Protein | Binding Affinity (Kᵢ) | Reference |

| Adipocyte FABP (AFABP/aP2) | 0.67 ± 0.18 µM | [2] |

| Liver FABP (LFABP) | Higher than AFABP/aP2 | [2] |

| Intestinal FABP | Higher than AFABP/aP2 | [2] |

| Heart Muscle FABP | Higher than AFABP/aP2 | [2] |

| Epithelial FABP | Higher than AFABP/aP2 | [2] |

| FABP3 | 9.1 µM | [3] |

| FABP5 | 3.4 µM | [3] |

Experimental Protocols

Detailed methodologies for the key experiments involved in the initial screening and characterization of this compound are provided below.

Fluorescent Displacement Assay

This assay was pivotal in the discovery of this compound and is used to determine the binding affinity of test compounds to FABPs.

Principle: The fluorescent probe 1,8-ANS exhibits low fluorescence in an aqueous environment but fluoresces intensely when bound to the hydrophobic pocket of a FABP. A compound that binds to the same pocket will displace 1,8-ANS, leading to a decrease in fluorescence.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 1,8-ANS in absolute ethanol.

-

Dilute the 1,8-ANS stock solution in 25 mM Tris-HCl (pH 7.4) to a final concentration of 5 µM. The final ethanol concentration should be kept low (e.g., 0.05%).

-

Purify the target FABP protein.

-

-

Assay Procedure:

-

In a suitable container (e.g., a cuvette), add 500 µL of the 5 µM 1,8-ANS solution.

-

Titrate the purified FABP protein into the 1,8-ANS solution.

-

Measure the fluorescence enhancement using a fluorescence spectrophotometer with excitation and emission wavelengths set appropriately for 1,8-ANS (e.g., excitation at 363 nm and emission recorded between 380 and 650 nm).

-

To test for competitive binding of this compound, add increasing concentrations of the compound to the pre-formed FABP/1,8-ANS complex.

-

Measure the decrease in fluorescence at each concentration of this compound.

-

-

Data Analysis:

-

The binding affinity (Kᵢ) of this compound is calculated using non-linear regression analysis of the displacement data, often using software like PRISM.

-

Cell Viability Assay (MTT Assay) in 3T3-L1 Adipocytes

This assay is used to assess the effect of this compound on the viability and proliferation of adipocytes.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in a suitable growth medium (e.g., DMEM with 10% FBS).

-

Induce differentiation into mature adipocytes using a differentiation cocktail (e.g., containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin).

-

-

Assay Procedure:

-

Seed the differentiated 3T3-L1 adipocytes into a 96-well plate at an appropriate density.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Macrophage Anti-Inflammatory Assay

This assay evaluates the ability of this compound to reduce the inflammatory response in macrophages.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibitory effect of this compound on this process is quantified by measuring the levels of these cytokines.

Protocol:

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

-

-

Assay Procedure:

-

Seed the macrophages into a 24-well plate.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

-

Cytokine Quantification (ELISA):

-

Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α or IL-6).

-

Coat a 96-well plate with the capture antibody.

-

Add the collected cell culture supernatants and a series of known standards to the wells.

-

Add the detection antibody, followed by an enzyme-conjugated secondary antibody.

-

Add the substrate and measure the resulting color change using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the known standards.

-

Use the standard curve to determine the concentration of the cytokine in each sample.

-

Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated control.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by modulating specific signaling pathways. The following diagrams illustrate the key mechanisms of action.

This compound Experimental Workflow

Caption: Experimental workflow for the discovery and initial screening of this compound.

This compound Inhibition of Lipolysis

This compound inhibits lipolysis by antagonizing the protein-protein interaction between AFABP/aP2 and hormone-sensitive lipase (HSL).[1]

Caption: this compound inhibits lipolysis by disrupting the AFABP/aP2-HSL interaction.

This compound and the NF-κB Signaling Pathway

In macrophages, this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), indicating an attenuation of NF-κB signaling.[1]

Caption: this compound attenuates the LPS-induced NF-κB signaling pathway in macrophages.

References

HTS01037 Selectivity for Fatty Acid-Binding Protein (FABP) Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor HTS01037 and its selectivity for various Fatty Acid-Binding Protein (FABP) subtypes. This document includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: this compound Binding Affinity for FABP Subtypes

This compound has been identified as a high-affinity ligand for Adipocyte FABP (AFABP/aP2), also known as FABP4. While it demonstrates a degree of selectivity for FABP4, at higher concentrations, it can act as a pan-specific FABP inhibitor. The following table summarizes the quantitative data on the binding affinity of this compound for various FABP subtypes, presented as the inhibitory constant (Ki).

| FABP Subtype | Common Name | Ki (μM) | Reference |

| FABP4 | Adipocyte FABP (AFABP/aP2) | 0.67 ± 0.18 | [1][2] |

| FABP5 | Epithelial FABP (E-FABP) | 3.4 | [3][4] |

| FABP3 | Heart Muscle FABP (H-FABP) | 9.1 | [3][4] |

| - | Liver FABP (L-FABP) | Binding observed, but with reduced affinity compared to FABP4 | [1] |

| - | Intestinal FABP (I-FABP) | Binding observed, but with reduced affinity compared to FABP4 | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

Fluorescence Displacement Assay for FABP Binding Affinity

This assay is used to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a fluorescent probe from the FABP binding pocket.

Materials:

-

Purified recombinant FABP subtypes (FABP3, FABP4, FABP5)

-

Fluorescent probe: 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA)

-

This compound

-

Assay Buffer: 30 mM Tris-HCl, 100 mM NaCl, pH 7.6

-

96-well black plates

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a stock solution of the fluorescent probe (e.g., 500 nM DAUDA or ANS) in the assay buffer.

-

Prepare serial dilutions of the test compound (this compound) at various concentrations.

-

In a 96-well plate, incubate the purified recombinant FABP (e.g., 3 µM) with the fluorescent probe.

-

Add the different concentrations of this compound to the wells containing the FABP-probe complex.

-

Allow the reaction to equilibrate for 20 minutes at 25°C in the dark.

-

Measure the fluorescence intensity using a fluorescence spectrophotometer. The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence.

-

The data is then used to calculate the IC50 value, which can be converted to the Ki value to determine the binding affinity of the compound for the specific FABP subtype.

Lipolysis Inhibition Assay in 3T3-L1 Adipocytes

This assay evaluates the ability of this compound to inhibit the breakdown of triglycerides (lipolysis) in adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

This compound

-

Lipolysis-inducing agent (e.g., isoproterenol)

-

Assay buffer

-

Glycerol and non-esterified fatty acid (NEFA) detection kits

Procedure:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Pre-treat the differentiated adipocytes with varying concentrations of this compound or vehicle for a specified period (e.g., 3 hours).

-

Stimulate lipolysis by adding a lipolytic agent like isoproterenol.

-

Incubate for a defined time (e.g., 1-3 hours).

-

Collect the cell culture medium.

-

Measure the concentration of glycerol and/or NEFA in the medium using commercially available kits. A decrease in glycerol or NEFA levels in this compound-treated cells compared to the vehicle control indicates inhibition of lipolysis.

Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This assay assesses the effect of this compound on the inflammatory response of macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium

-

Reagents for measuring inflammatory markers (e.g., ELISA kits for TNF-α and IL-6, Griess reagent for nitric oxide)

Procedure:

-

Culture the macrophage cells in appropriate plates.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for a specified duration (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory markers such as nitric oxide (NO), TNF-α, and IL-6 in the supernatant using appropriate assays. A reduction in these markers in this compound-treated cells indicates an anti-inflammatory effect.

Mandatory Visualization

This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows related to this compound.

Signaling Pathways

Caption: Signaling pathways influenced by this compound.

Experimental Workflows

Caption: General workflows for in vitro assays.

References

- 1. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathophysiological Insight into Fatty Acid-Binding Protein-4: Multifaced Roles in Reproduction, Pregnancy, and Offspring Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FABP4 is secreted from adipocytes by adenyl cyclase-PKA- and guanylyl cyclase-PKG-dependent lipolytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to HTS01037: A Fatty Acid-Binding Protein Inhibitor

This guide provides a comprehensive overview of HTS01037, a small molecule inhibitor of Fatty Acid-Binding Proteins (FABPs). It is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular functions of this compound, with a particular focus on its binding affinity (Ki), mechanism of action, and its effects on various signaling pathways.

This compound has been identified as a high-affinity ligand and competitive antagonist for Adipocyte Fatty Acid-Binding Protein (FABP4, also known as aP2 or AFABP).[1][2][3] It functions by displacing fatty acids and other hydrophobic ligands from the binding cavity of FABPs, thereby modulating their downstream biological effects.[3] Its inhibitory actions have been characterized in the contexts of metabolic regulation, inflammation, and cancer progression.[3][4][5][6]

Data Presentation: Binding Affinity of this compound

The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy half of the target protein's binding sites. This compound shows a degree of selectivity for FABP4, though it can inhibit other FABP isoforms at higher concentrations, making it a pan-specific FABP inhibitor in certain contexts.[1][3] The Ki values were determined using ligand displacement assays with the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).[3][4]

| Target Protein | Ki Value |

| FABP4 (AFABP/aP2) | 0.67 µM (or 670 nM) [1][3][4][7][8] |

| FABP5 (E-FABP) | 3.4 µM [4] |

| FABP3 (H-FABP) | 9.1 µM [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating the findings related to this compound.

Ligand Displacement Assay for Ki Determination

This assay is fundamental for determining the binding affinity of this compound to various FABPs.

-

Objective: To quantify the ability of this compound to displace a fluorescent probe from the ligand-binding pocket of a specific FABP isoform.

-

Materials:

-

Protocol:

-

A solution of 1,8-ANS is prepared in the assay buffer (e.g., to a final concentration of 5 µM).[1]

-

The recombinant FABP protein is titrated into the 1,8-ANS solution. The binding of 1,8-ANS to the protein's hydrophobic cavity results in a significant increase in fluorescence intensity.

-

Fluorescence enhancement is measured using a fluorescence spectrophotometer.[1]

-

To determine the Ki of this compound, varying concentrations of the inhibitor are added to the pre-formed FABP/1,8-ANS complex.

-

This compound competes with 1,8-ANS for the binding pocket, causing a concentration-dependent decrease in fluorescence as the probe is displaced.

-

The Ki value is calculated from the resulting dose-response curve using non-linear regression analysis (e.g., using PRISM software), which reflects the binding affinity of this compound.[1]

-

Cell-Based Lipolysis Assay

This assay assesses the functional impact of this compound on adipocyte metabolism.

-

Objective: To measure the inhibition of lipolysis (the breakdown of stored fats) in adipocytes treated with this compound.

-

Cell Line: 3T3-L1 preadipocytes.

-

Protocol:

-

Differentiation: 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes using a standard cocktail containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and insulin.[4]

-

Treatment: Mature 3T3-L1 adipocytes are treated with various concentrations of this compound.

-

Lipolysis Stimulation: Lipolysis is stimulated using an agent like isoproterenol.

-

Measurement: The amount of glycerol or free fatty acids released into the culture medium is quantified as a measure of lipolysis.

-

Analysis: The inhibitory effect of this compound is determined by comparing the levels of released glycerol/fatty acids in treated cells versus untreated controls.[3][4]

-

Macrophage Inflammation Assay

This protocol evaluates the anti-inflammatory properties of this compound.

-

Objective: To determine if this compound can reduce the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Line: Mouse macrophages or THP-1 macrophage-like cells.[4]

-

Protocol:

-

Cell Culture: Macrophages are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with this compound for a defined period (e.g., 1 hour).[4]

-

Inflammatory Challenge: Cells are stimulated with LPS (e.g., 50 ng/ml) for several hours to induce an inflammatory response.[4]

-

Cytokine Measurement: The supernatant is collected, and the levels of pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), are measured using methods like ELISA.[4]

-

Analysis: The reduction in cytokine release in this compound-treated cells compared to LPS-only controls indicates the compound's anti-inflammatory activity.[3][4]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting FABP4, which in turn modulates several downstream signaling pathways involved in inflammation and cancer metabolism.

Inhibition of Inflammatory Signaling in Macrophages

In macrophages, FABP4 plays a role in mediating inflammatory responses. This compound has been shown to reduce LPS-stimulated inflammation.[3][4] This is partly achieved by attenuating NFκB signaling, a key pathway in the inflammatory process.[1] Treatment with this compound leads to reduced expression of inducible nitric oxide synthase (iNOS) and decreased production of inflammatory cytokines.[1]

Modulation of Cancer Cell Proliferation and Metastasis

In the context of pancreatic and breast cancer, FABP4 promotes tumor progression. This compound has been shown to suppress this effect.[5][9] FABP4 inhibition by this compound down-regulates the transcription factor ZEB1, a key driver of the epithelial-mesenchymal transition (EMT), which is critical for cancer cell invasion and metastasis.[5][6] Furthermore, this compound reverses FABP4-induced cell proliferation by altering cellular redox balance, leading to an increase in reactive oxygen species (ROS) and a decrease in the activity of the antioxidant transcription factor Nrf2.[9]

Workflow for this compound Characterization

The logical workflow for identifying and characterizing a small molecule inhibitor like this compound follows a standard drug discovery pipeline, from initial screening to functional validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | A-FABP/aP2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. conservancy.umn.edu [conservancy.umn.edu]

The Influence of HTS01037 on Lipid Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTS01037 is a small molecule inhibitor that has garnered significant attention for its targeted effects on lipid metabolism and inflammatory signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on lipid signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the underlying molecular pathways.

Core Mechanism of Action: Inhibition of Fatty Acid-Binding Proteins

This compound functions as a competitive antagonist of Fatty Acid-Binding Proteins (FABPs), with a particular affinity for adipocyte FABP (AFABP or FABP4/aP2).[1][2] FABPs are a family of intracellular lipid chaperones that facilitate the transport of fatty acids and other lipophilic molecules within the cell, thereby influencing lipid metabolism and signaling.[1] By binding to the fatty acid-binding pocket of FABPs, this compound displaces endogenous ligands, thereby disrupting downstream signaling cascades.

Quantitative Data: Binding Affinity of this compound for FABP Isoforms

The inhibitory potency of this compound has been quantified against various FABP isoforms. The following table summarizes the reported inhibition constants (Ki).

| FABP Isoform | Apparent Ki (μM) |

| Adipocyte (AFABP/aP2/FABP4) | 0.67 ± 0.18 |

| Heart (H-FABP/FABP3) | 9.1 |

| Intestinal (I-FABP) | >100 |

| Liver (L-FABP) | 13.6 |

| Epithelial (E-FABP/FABP5) | 3.4 |

Data sourced from Hertzel et al. (2009).

Modulation of Adipocyte Lipolysis

A primary and well-documented effect of this compound is the inhibition of lipolysis in adipocytes.[1][3] Lipolysis is the metabolic process through which triglycerides stored in lipid droplets are hydrolyzed into glycerol and free fatty acids. This process is primarily regulated by the enzymes Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[4][5][6] FABP4 has been shown to interact with HSL, and this interaction is believed to be crucial for maximal lipolytic activity. By inhibiting FABP4, this compound disrupts this interaction, leading to a reduction in the release of fatty acids.

Signaling Pathway: Inhibition of Lipolysis

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Macrophage Inflammatory Assay [bio-protocol.org]

- 3. Macrophage Inflammatory Assay [en.bio-protocol.org]

- 4. Contribution of Adipose Triglyceride Lipase and Hormone-sensitive Lipase to Lipolysis in hMADS Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative studies of the role of hormone-sensitive lipase and adipose triglyceride lipase in human fat cell lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adipose triglyceride lipase and hormone-sensitive lipase are the major enzymes in adipose tissue triacylglycerol catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HTS01037 in 3T3-L1 Adipocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTS01037 is a small molecule inhibitor of the adipocyte fatty acid-binding protein (AFABP or aP2), a key intracellular carrier protein for fatty acids.[1] By competitively binding to AFABP/aP2, this compound effectively antagonizes the protein-protein interactions mediated by AFABP/aP2, such as its interaction with hormone-sensitive lipase (HSL).[1] This interference with the normal function of AFABP/aP2 leads to the inhibition of lipolysis in mature 3T3-L1 adipocytes.[1] Furthermore, this compound has been observed to reduce lipopolysaccharide (LPS)-stimulated inflammation in macrophages, suggesting potential anti-inflammatory properties that may be relevant in the context of adipose tissue inflammation.[1] These characteristics make this compound a valuable tool for studying lipid metabolism and inflammatory signaling in adipocytes.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Ki) | 0.67 µM | Recombinant AFABP/aP2 | [1] |

| Effect | Inhibition of Lipolysis | 3T3-L1 Adipocytes | [1] |

| Mechanism of Action | Competitive antagonist of AFABP/aP2-HSL interaction | In vitro | [1] |

Signaling Pathway of this compound in Adipocytes

The primary mechanism of action for this compound in adipocytes involves the inhibition of AFABP/aP2, which in turn modulates lipolysis. The signaling pathway can be visualized as follows:

Caption: Mechanism of this compound-mediated inhibition of lipolysis.

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature, lipid-laden adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

Protocol:

-

Preadipocyte Expansion:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells before they reach confluence to maintain their preadipocyte phenotype.

-

-

Initiation of Differentiation (Day 0):

-

Seed the preadipocytes in the desired culture plates (e.g., 6-well or 24-well plates) and grow them to confluence.

-

Two days post-confluence, replace the growth medium with Differentiation Medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).

-

-

Maturation (Day 2 onwards):

-

After 48 hours, replace the Differentiation Medium I with Differentiation Medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin).

-

Replace the medium with fresh Differentiation Medium II every two days.

-

Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by day 7-10.

-

This compound Treatment and Lipolysis Assay (Glycerol Release)

This protocol outlines the procedure for treating mature 3T3-L1 adipocytes with this compound and measuring the subsequent effect on lipolysis by quantifying glycerol release into the culture medium.

Materials:

-

Mature 3T3-L1 adipocytes (from Protocol 1)

-

This compound

-

Isoproterenol (or another lipolytic agent)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA

-

Glycerol Assay Kit (commercially available)

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in KRBH buffer to the desired working concentrations.

-

Prepare a stock solution of a lipolytic stimulus, such as isoproterenol, in water or an appropriate buffer.

-

-

Cell Treatment:

-

Wash the mature 3T3-L1 adipocytes twice with warm PBS.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) in KRBH buffer for 1-2 hours at 37°C.

-

Induce lipolysis by adding the lipolytic agent (e.g., 10 µM isoproterenol) to the wells containing this compound. Include a basal (unstimulated) control group.

-

Incubate for 1-3 hours at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the culture medium from each well.

-

Measure the glycerol concentration in the collected medium using a commercially available glycerol assay kit, following the manufacturer's instructions.

-

Normalize the glycerol release to the total protein content or DNA content of the cells in each well.

-

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effect of this compound on 3T3-L1 adipocyte lipolysis.

Caption: Experimental workflow for this compound treatment and lipolysis assay.

References

Application Notes and Protocols for Studying Macrophage Inflammation with HTS01037

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HTS01037, a selective inhibitor of Fatty Acid Binding Protein 4 (FABP4/aP2), to investigate and modulate inflammatory responses in macrophages. This document includes an overview of the compound's mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.

Introduction

This compound is a small molecule inhibitor that competitively antagonizes the protein-protein interactions mediated by FABP4, also known as aP2, with a Ki of 0.67 μM.[1] FABP4 is highly expressed in adipocytes and macrophages and has been identified as a key mediator in inflammatory pathways.[2][3] By inhibiting FABP4, this compound effectively reduces lipopolysaccharide (LPS)-stimulated inflammation in cultured macrophages, making it a valuable tool for studying the role of FABP4 in inflammatory diseases.[1][2]

The anti-inflammatory effects of this compound are primarily mediated through the FABP4-UCP2-NF-κB signaling axis. Inhibition of FABP4 by this compound leads to an upregulation of Uncoupling Protein 2 (UCP2), which in turn reduces the levels of reactive oxygen species (ROS).[4] This reduction in oxidative stress prevents the activation of the NF-κB pathway, a central regulator of inflammation, by stabilizing its inhibitory subunit, IκB-α.[4] Consequently, the expression of pro-inflammatory genes, including those of the NLRP3 inflammasome, and the secretion of inflammatory cytokines like IL-1β are significantly diminished.[4]

Data Presentation

The following tables summarize the quantitative effects of this compound on key inflammatory markers in macrophages.

Table 1: Effect of this compound on Hydrogen Peroxide Levels in Macrophages

| Treatment Condition | Cell Type | This compound Concentration | Duration of Treatment | Outcome | Reference |

| Basal | Wild-Type Macrophages | 30 μM | 4 hours | Significant reduction in hydrogen peroxide levels | [4] |

| LPS Stimulation | Wild-Type Macrophages | 30 μM | 4 hours pre-treatment | Protection from LPS-induced increase in hydrogen peroxide | [4] |

Table 2: Effect of this compound on Inflammasome Activation and Cytokine Secretion

| Assay | Cell Type | This compound Concentration | Stimulation | Outcome | Reference |

| IL-1β Secretion | Wild-Type Macrophages | 30 μM | LPS (500 ng/ml, 4h) + ATP (2mM, 1h) | Complete abrogation of IL-1β secretion | [4] |

| Nlrp3 mRNA levels | Bone Marrow-Derived Macrophages (BMDMs) | 30 μM | LPS (500 ng/ml, 4h) | Significant decrease in Nlrp3 mRNA | [4] |

| IL-1β mRNA levels | Bone Marrow-Derived Macrophages (BMDMs) | 30 μM | LPS (500 ng/ml, 4h) | Significant decrease in IL-1β mRNA | [4] |

| iNOS expression | Microglial cells | Not specified | Palmitic acid | Attenuated expression of iNOS | [1] |

| LTC4 secretion | Macrophages | Not specified | Basal and fatty acid-stimulated | Marked decrease in LTC4 secretion | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.

Caption: this compound inhibits FABP4, increasing UCP2 and reducing ROS, thereby preventing NF-κB activation and inflammation.

Caption: General workflow for studying the anti-inflammatory effects of this compound on macrophages.

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on macrophage inflammation.

Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol is adapted from standard methods for generating BMDMs.[5][6]

Materials:

-

6-8 week old C57BL/6 mice

-

70% Ethanol

-

Sterile PBS

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L929-cell conditioned medium or recombinant M-CSF

-

Sterile syringes and needles (25G, 27G)

-

70 µm cell strainer

-

50 mL conical tubes

-

Petri dishes (non-tissue culture treated)

-

Tissue culture-treated plates

Procedure:

-

Euthanize mice according to approved institutional protocols.

-

Sterilize the hind legs with 70% ethanol.

-

Dissect the femur and tibia and place them in a petri dish containing sterile PBS on ice.

-

In a sterile hood, cut the ends of the bones and flush the marrow out with DMEM using a 25G needle and syringe into a 50 mL conical tube.

-

Create a single-cell suspension by gently pipetting up and down.

-

Pass the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells at 300 x g for 7 minutes at 4°C.

-

Resuspend the pellet in BMDM differentiation medium (DMEM, 10% FBS, 1% Pen-Strep, and 20% L929-conditioned medium or 10 ng/mL M-CSF).

-

Plate the cells in non-tissue culture treated 10 cm petri dishes.

-

Incubate at 37°C in a 5% CO₂ incubator.

-

On day 3, add 5 mL of fresh differentiation medium.

-

On day 7, the BMDMs are differentiated and can be harvested for experiments.

Protocol 2: this compound Treatment and LPS Stimulation of Macrophages

This protocol describes the treatment of macrophages with this compound followed by stimulation with LPS to assess the inflammatory response.[4]

Materials:

-

Differentiated BMDMs (from Protocol 1)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS)

-

Vehicle control (DMSO)

-

Serum-free DMEM

-

Tissue culture plates (e.g., 12-well or 24-well)

Procedure:

-

Seed differentiated BMDMs into the appropriate tissue culture plates at a desired density (e.g., 1 x 10⁶ cells/mL) and allow them to adhere overnight.

-

The next day, replace the medium with fresh serum-free DMEM.

-